molecular formula C13H23NO4 B2637768 tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate CAS No. 2260937-62-8

tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate

Cat. No.: B2637768
CAS No.: 2260937-62-8
M. Wt: 257.33
InChI Key: XWBNKEIPCHGFMT-UHFFFAOYSA-N
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Description

Chemical Identity and Properties The compound tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate (CAS: 2243515-64-0) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a central 3-oxopropan-2-yl (β-ketoamide) backbone, and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) substituent. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol and an XLogP3 value of 1.3, indicating moderate lipophilicity . The Boc group enhances solubility in organic solvents and stabilizes the compound against premature degradation, making it valuable in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBNKEIPCHGFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCOCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl group . The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced derivatives with hydrogenated functional groups.
  • Substituted derivatives with new functional groups replacing the carbamate group.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate and related carbamates are summarized below:

Table 1: Comparative Analysis of Structurally Related Carbamates

Compound Name (CAS) Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target compound (2243515-64-0) Oxan-4-yl, β-ketoamide C₁₂H₂₁NO₄ 243.30 High purity (95%), used in peptide synthesis
tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (88072-90-6) R-configuration, oxan-4-yl, single ketone C₁₂H₂₁NO₄ 243.30 Chiral intermediate for asymmetric synthesis
tert-Butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate (113482-47-6) 4-Oxooxan-3-yl (cyclic ketone) C₁₂H₂₁NO₄ 243.30 Enhanced electrophilicity due to ketone position
tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate (1612176-02-9) 3-Fluorophenyl substituent C₁₄H₁₈FNO₃ 267.30 Aromatic ring introduces π-π stacking potential; antiviral research
tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate (MFCD16620517) Benzylamino, methoxy groups C₁₆H₂₂N₂O₄ 306.36 Modified solubility and hydrogen-bonding capacity

Structural and Functional Insights

Backbone Variations: The β-ketoamide group in the target compound (C=O at position 3) contrasts with compounds like tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate, which has a single ketone at position 1. This difference impacts electrophilicity and reactivity in nucleophilic additions .

Substituent Effects: The oxan-4-yl group in the target compound confers rigidity and may improve binding to enzymes like proteases or kinases. In contrast, the 4-oxooxan-3-yl group in CAS 113482-47-6 introduces a reactive ketone, making it susceptible to reduction or nucleophilic attack .

Applications :

  • The target compound and its enantiomer (CAS: 88072-90-6) are utilized in chiral synthesis due to their stereochemical purity .
  • The 3-fluorophenyl derivative (CAS: 1612176-02-9) is explored in antiviral studies, leveraging fluorine’s electronegativity for target engagement .

Biological Activity

Tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C13H23NO4, with a molecular weight of 257.33 g/mol. The structure includes a tert-butyl group and a carbamate moiety, which are essential for its chemical reactivity and biological interactions. The oxan ring introduces steric and electronic effects that influence its interaction with various molecular targets.

Property Details
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Functional GroupsTert-butyl, Carbamate
Unique FeaturesOxan ring, potential for diverse interactions

Research indicates that this compound exhibits several biological activities that may be relevant for therapeutic applications, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in amyloidogenesis, particularly β-secretase and acetylcholinesterase, which are crucial in Alzheimer's disease pathology .
  • Neuroprotective Effects : In vitro studies suggest that the compound may protect astrocytes from cell death induced by amyloid-beta (Aβ) peptides, potentially reducing inflammation and oxidative stress in neuronal environments .

Case Studies

  • In Vitro Studies : A study assessed the protective effects of the compound on astrocyte cells exposed to Aβ1-42. Results indicated a moderate protective effect against cell death, with a reduction in pro-inflammatory cytokines such as TNF-α observed in treated cultures .
  • In Vivo Models : In animal models simulating Alzheimer's disease, treatment with the compound resulted in decreased levels of Aβ1-42 and β-secretase activity compared to control groups. However, the results were not statistically significant when compared to established treatments like galantamine .

Summary of Biological Activities

Activity Description
Enzyme InhibitionInhibits β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM)
NeuroprotectionReduces astrocyte cell death induced by Aβ1-42
Anti-inflammatory EffectsDecreases TNF-α production in cell cultures

Synthesis Pathways

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the oxan ring through cyclization reactions.
  • Introduction of the tert-butyl carbamate group via nucleophilic substitution reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

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